molecular formula C35H34N2O7 B15285823 N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine

N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine

Cat. No.: B15285823
M. Wt: 594.7 g/mol
InChI Key: LATICJFEOIZOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine is a protected derivative of D-glutamine, strategically modified for use in solid-phase peptide synthesis (SPPS). The compound features two critical protecting groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the α-amine, enabling orthogonal deprotection under basic conditions (e.g., piperidine).
  • Bis(4-methoxyphenyl)methyl (Dmb): Protects the side-chain amine (N5), offering stability during SPPS and selective deprotection under acidic conditions (e.g., trifluoroacetic acid).

This dual protection ensures compatibility with Fmoc-based SPPS workflows, making the compound valuable for synthesizing peptides with glutamine residues requiring precise side-chain control.

Properties

IUPAC Name

5-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37-32(38)20-19-31(34(39)40)36-35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATICJFEOIZOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Dod)-OH typically involves the protection of the amino and carboxyl groups of glutamine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Dod group is introduced using 4,4’-dimethoxybenzhydryl chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of Fmoc-Gln(Dod)-OH follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to handle the increased volume. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .

Chemical Reactions Analysis

2.1. FMoc Group Removal

The FMoc protecting group undergoes base-mediated cleavage via nucleophilic substitution. Common reagents include:

  • Piperidine in dimethylformamide (DMF)

  • DBU (1,8-diazabicycloundec-7-ene) in DMF or dichloromethane (DCM)

Mechanism : The base deprotonates the α-carbon adjacent to the carbonyl group, facilitating the elimination of the FMoc moiety to regenerate the free amino group .

2.2. Trityl Group Removal

The trityl (bis(4-methoxyphenyl)methyl) group is typically removed under acidic conditions :

  • TFA (trifluoroacetic acid) with scavengers (e.g., TIPS or DTT)

  • HCl in dioxane or acetic acid

Mechanism : Acidic hydrolysis destabilizes the trityl ether linkage, leading to cleavage and release of the δ-amino group .

2.3. Substitution Reactions

The δ-amino group (after trityl removal) can undergo nucleophilic substitution with appropriate electrophiles:

  • Alkylation : Using alkyl halides (e.g., methyl iodide) in the presence of bases like DIEA

  • Acetylation : Reaction with acetic anhydride or activated esters

Conditions :

Reaction TypeReagentSolventTemperature
AlkylationMethyl iodideDMF/DCM0°C – RT
AcetylationAcetic anhydrideDCM0°C – RT

2.4. Oxidation/Reduction

The side-chain amide group of glutamine can participate in redox reactions :

  • Oxidation : KMnO₄ or CrO₃ in acidic conditions to form carboxylic acids

  • Reduction : NaBH₄ or LiAlH₄ to generate primary amines

3.2. Bioconjugation

The δ-amino group (post-trityl removal) serves as a reactive site for:

  • Glycosylation : Reaction with sugars or glycosyl donors

  • Pegylation : Conjugation with polyethylene glycol derivatives

Stability and Handling

  • Storage : Protected from light and moisture at –20°C

  • Solubility : Soluble in DMF, DCM, and THF; sparingly soluble in aqueous buffers

Analytical Characterization

ParameterMethodKey Observations
PurityHPLC/MS>95% purity typical post-synthesis
StructureNMRCharacteristic δ-amino proton signals (5–6 ppm)
Functional GroupsIRAmide (I) at 1650–1700 cm⁻¹; ester (FMoc) at 1730–1750 cm⁻¹

Research Findings

  • Kinetic Studies : FMoc removal by piperidine proceeds with a rate constant of ~0.1 min⁻¹ at 25°C .

  • Mutagenicity : No mutagenic activity observed in Ames tests for FMoc-protected derivatives.

  • Biocompatibility : Trityl-protected compounds show reduced hemolytic activity compared to unprotected analogs .

Scientific Research Applications

N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine is a glutamine derivative commonly used in peptide synthesis. It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a bis(4-methoxyphenyl)methyl side chain. While the compound itself doesn't have direct biological activity, it is essential for synthesizing peptides with specific sequences for various applications.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis this compound is particularly useful in solid-phase peptide synthesis. The Fmoc group prevents unwanted side reactions during peptide assembly, allowing for selective deprotection and the creation of complex peptide structures while preserving the integrity of the glutamine residue.

Protecting Groups The primary mechanism involves protecting the amino group of glutamine with the Fmoc group to prevent side reactions during peptide synthesis. The bis(4-methoxyphenyl)methyl group serves a similar protective function for the side chain, ensuring glutamine's properties are maintained throughout the synthesis process. The removal of these protective groups yields free glutamine or peptides with specific sequences, depending on the coupling partners used.

Glycoprotein Synthesis this compound can be used in the synthesis of glycoproteins . Specifically, it can be employed in methods utilizing Fmoc solid phase peptide synthesis (SPPS) with Fmoc amino acid hydrazides to construct side-chain peptide thioesters .

Research and Drug Development

Interaction Studies Peptides synthesized using this compound can interact with biological targets such as enzymes, receptors, and other proteins. These interactions can lead to diverse biological effects, making the compound valuable in drug development and research.

Therapeutic Applications Peptides synthesized from this compound may have therapeutic applications in oncology and immunology. Itoh reported the synthesis of N5-substituted glutamine analogues, which displayed potent antitumor activities against MTX-resistant tumors by inhibiting dihydrofolate reductase, using several coupling reagents .

Structural Comparison

This compound stands out due to its dual protective groups that facilitate complex peptide synthesis while maintaining stability during reactions. This enhances its utility in creating diverse peptide libraries for research and therapeutic applications.

Compound NameStructure FeaturesUnique Aspects
N-Fmoc-N2-(methoxy)-L-glutamineFmoc protected L-glutamineL-isomer may exhibit different biological activity
N-Fmoc-N5-(methoxy)-D-glutamineFmoc protected D-glutamine with methoxy side chainSimpler structure may lead to fewer synthetic challenges
N-Fmoc-D-aspartic acidFmoc protected D-aspartic acidDifferent amino acid backbone alters interaction profile
N-Fmoc-N5-(bis(3-methoxyphenyl)methyl)-D-glutamineSimilar bis(methyl) substitution but different phenolVariations in side chains affect solubility and reactivity

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-Gln(Dod)-OH involves its role in peptide synthesis. The Fmoc group protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. The Dod group protects the side chain, ensuring the integrity of the glutamine residue during synthesis .

Molecular Targets and Pathways: Fmoc-Gln(Dod)-OH itself does not have direct molecular targets or pathways. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure .

Comparison with Similar Compounds

Structural Analogues: N-α-Fmoc-N-δ-xanthyl-L-glutamine

Key Differences :

  • Protecting Group at N5 : The xanthyl (Xan) group replaces Dmb. Xanthyl is stable under basic conditions but requires iodine in wet tetrahydrofuran (THF) for cleavage .
Parameter N-Fmoc-N5-(Dmb)-D-glutamine N-α-Fmoc-N-δ-xanthyl-L-glutamine
CAS RN Not explicitly provided Listed in chemical databases
Deprotection Conditions Acidic (e.g., TFA) Oxidative (I₂ in wet THF)
Steric Bulk High (bis-aromatic methyl) Moderate (xanthyl)

Fmoc-Protected Glutamic Acid Derivatives: N-Fmoc-D-glutamic acid 5-tert-butyl ester

Key Differences :

  • Functional Group : The tert-butyl ester protects a carboxylic acid (glutamic acid), whereas Dmb protects an amine (glutamine).
  • Applications : The tert-butyl ester is used for carboxylate protection in SPPS, whereas the Dmb group is tailored for side-chain amine protection.
Parameter N-Fmoc-N5-(Dmb)-D-glutamine N-Fmoc-D-glutamic acid 5-tert-butyl ester
Molecular Formula Not explicitly provided C₂₄H₂₇NO₆
Molecular Weight Not explicitly provided 425.47 g/mol
Storage Conditions Not provided 0–6°C

Biological Activity

N-Fmoc-N5-(bis(4-methoxyphenyl)methyl)-D-glutamine is a synthetic derivative of the amino acid glutamine that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bis(4-methoxyphenyl)methyl side chain. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it plays a crucial role in preventing side reactions during the assembly of peptides.

Chemical Structure and Properties

  • Molecular Formula : C₃₅H₃₄N₂O
  • Key Features :
    • Fmoc group at the amino terminus allows selective deprotection.
    • Bis(4-methoxyphenyl)methyl side chain serves to protect the side chain of glutamine.

The structure can be summarized as follows:

ComponentDescription
Fmoc GroupProtects the amino group for selective deprotection
Bis(4-methoxyphenyl)methylProtects the side chain, enhancing stability
D-Glutamine BackboneProvides essential biological properties

Biological Activity Overview

While this compound itself does not exhibit direct biological activity, it is instrumental in synthesizing peptides that can interact with various biological targets. These interactions may involve enzymes, receptors, and other proteins, leading to significant biological effects relevant for drug development and therapeutic applications.

Peptide Synthesis and Applications

The primary application of this compound is in the synthesis of peptides. The mechanism involves:

  • Protection : The Fmoc group protects the amino group of glutamine during synthesis.
  • Coupling : The compound is coupled with other amino acids to form longer peptide chains.
  • Deprotection : The Fmoc group is selectively removed to yield free peptides or specific sequences.

Peptides synthesized from this compound have been shown to exhibit various biological activities depending on their sequence and structure. For instance, they may act as enzyme inhibitors or modulators of receptor activity .

Interaction Studies

Studies have demonstrated that peptides derived from this compound can interact with several biological targets, leading to diverse effects:

  • Enzyme Inhibition : Certain peptides have been reported to inhibit dihydrofolate reductase, which is crucial in cancer therapy .
  • Receptor Modulation : Peptides can modulate receptor activity, impacting signaling pathways relevant to disease states.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-Fmoc-N2-(methoxy)-L-glutamineFmoc protected L-glutamineL-isomer may exhibit different biological activity
N-Fmoc-N5-(methoxy)-D-glutamineFmoc protected D-glutamine with methoxy side chainSimpler structure may lead to fewer synthetic challenges
N-Fmoc-D-aspartic acidFmoc protected D-aspartic acidDifferent amino acid backbone alters interaction profile
N-Fmoc-N5-(bis(3-methoxyphenyl)methyl)-D-glutamineSimilar bis(methyl) substitution but different phenolVariations in side chains affect solubility and reactivity

This table illustrates how the dual protective groups in this compound enhance its utility in creating diverse peptide libraries for research and therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for introducing the Fmoc and bis(4-methoxyphenyl)methyl groups onto D-glutamine?

  • Methodological Answer : The synthesis involves sequential protection of functional groups. First, the α-amine of D-glutamine is protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃). The tert-butyl ester (as in N-Fmoc-D-glutamic acid 5-tert-butyl ester, CAS 104091-08-9) may stabilize the γ-carboxyl group during subsequent reactions . The N5-position is then alkylated with bis(4-methoxyphenyl)methyl bromide, requiring anhydrous conditions and a catalyst like DBU to minimize racemization. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted reagents .

Q. How can the purity and stereochemical integrity of the compound be validated?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity, leveraging the compound’s LogP (~3.25) to optimize retention time . Chiral HPLC or polarimetry confirms D-configuration retention. High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR (in DMSO-d₆) identifies characteristic peaks: Fmoc aromatic protons (7.2–7.8 ppm), bis(4-methoxyphenyl)methyl methoxy groups (3.7 ppm), and glutamine backbone signals .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer : Store at 0–6°C under inert gas (argon or nitrogen) to prevent Fmoc cleavage via β-elimination or oxidation of the methoxy groups. Lyophilization is recommended for long-term storage, with stability monitored monthly via HPLC .

Advanced Research Questions

Q. How do steric effects from the bis(4-methoxyphenyl)methyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The bulky bis(4-methoxyphenyl)methyl group at N5 can hinder resin loading or peptide chain elongation. To mitigate this:
  • Use low-loading resins (0.2–0.4 mmol/g) to reduce steric crowding.
  • Employ coupling reagents like HATU/DIPEA in DMF, which enhance activation of sterically hindered amines.
  • Monitor coupling efficiency via Kaiser test or FT-IR spectroscopy for unreacted amines .

Q. What strategies resolve contradictions in solubility data during formulation for biological assays?

  • Methodological Answer : Contradictions arise from the compound’s amphiphilic nature (polar Fmoc vs. hydrophobic bis(4-methoxyphenyl)methyl). For in vitro assays:
  • Pre-dissolve in DMSO (≤5% v/v) and dilute with PBS containing 0.01% Tween-80 to prevent aggregation.
  • Dynamic light scattering (DLS) can quantify particle size in solution, ensuring uniformity .

Q. How can competing side reactions during N5-alkylation be minimized?

  • Methodological Answer : Competing γ-carboxyl activation or Fmoc deprotection may occur. Strategies include:
  • Using mild alkylation agents (e.g., bis(4-methoxyphenyl)methyl mesylate instead of bromide) to reduce electrophilicity.
  • Temporarily protecting the γ-carboxyl as a tert-butyl ester, as seen in analogous glutamic acid derivatives .
  • Reaction monitoring via TLC (silica, UV-active spots) or inline IR spectroscopy .

Q. What computational tools predict the compound’s interaction with enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the bis(4-methoxyphenyl)methyl group and hydrophobic enzyme pockets. Parameterize the force field using the compound’s PSA (~104 Ų) and LogP to refine solvation energy calculations . Validate predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.